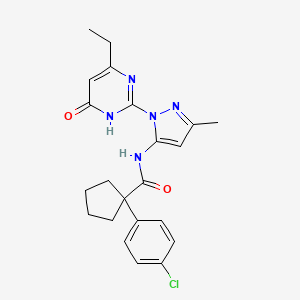
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine ring substituted with diphenyl groups and a sulfide linkage to a 4-methylphenyl group, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with 4-methylphenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the sulfide bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide involves its interaction with specific molecular targets. The triazine ring can interact with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfide group may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Known for its use as a UV absorber and stabilizer in polymers.
3-(2’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1’-biphenyl]-2-yl)-9-phenyl-9H-carbazole: Studied for its electroluminescent properties in OLEDs.
9’-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl)-9’H-9,3’6’,9’'-tercarbazole: Explored for its thermally activated delayed fluorescence (TADF) characteristics.
Uniqueness
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide stands out due to its unique combination of a triazine ring and a sulfide linkage, which imparts distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3S/c1-16-12-14-19(15-13-16)26-22-20(17-8-4-2-5-9-17)24-25-21(23-22)18-10-6-3-7-11-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLKLDHQXGVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
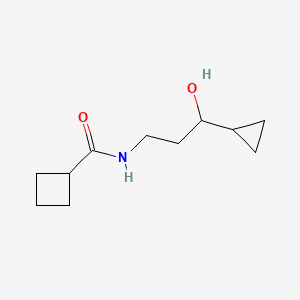
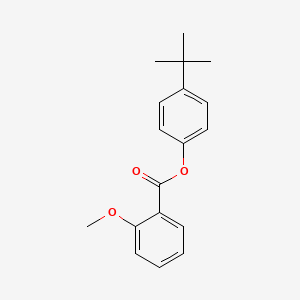

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)
![3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2602452.png)
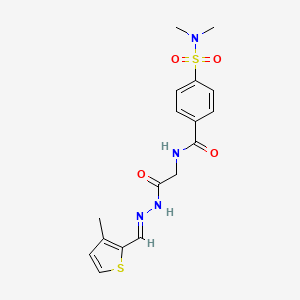
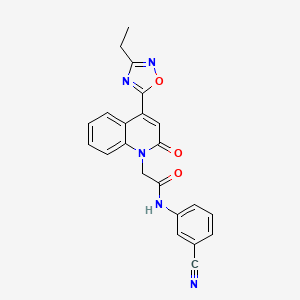
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride](/img/structure/B2602458.png)
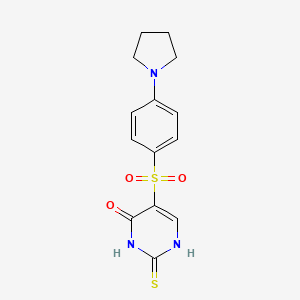
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)
![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)
